molecular formula C9H7BrF2 B3043556 2,4-Difluorocinnamyl bromide CAS No. 886498-36-8

2,4-Difluorocinnamyl bromide

Cat. No.: B3043556
CAS No.: 886498-36-8
M. Wt: 233.05 g/mol
InChI Key: FRLMGNPURKJXFV-OWOJBTEDSA-N
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Description

2,4-Difluorocinnamyl bromide is an organofluorine compound with the molecular formula C9H7BrF2. It is a derivative of cinnamyl bromide, where two fluorine atoms are substituted at the 2 and 4 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorocinnamyl bromide can be synthesized through the bromination of 2,4-difluorocinnamic acid. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the brominated product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorocinnamyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted cinnamyl derivatives.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst, forming carbon-carbon bonds.

    Heck Reaction: The compound can participate in the Heck reaction with alkenes, resulting in the formation of substituted alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).

    Heck Reaction: Reagents include alkenes, palladium catalysts, and bases such as triethylamine. The reaction is conducted in solvents like N,N-dimethylformamide (DMF) or acetonitrile.

Major Products:

    Nucleophilic Substitution: Substituted cinnamyl derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Heck Reaction: Substituted alkenes.

Scientific Research Applications

2,4-Difluorocinnamyl bromide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It can be used in the preparation of functionalized materials with unique properties, such as fluorinated polymers.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated organic molecules.

Mechanism of Action

The mechanism of action of 2,4-difluorocinnamyl bromide depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination steps to form the final product.

Comparison with Similar Compounds

    Cinnamyl Bromide: The non-fluorinated analog of 2,4-difluorocinnamyl bromide.

    2,4-Difluorobenzyl Bromide: A similar compound where the bromine atom is attached to a benzyl group instead of a cinnamyl group.

    2,4-Difluorocinnamic Acid: The precursor to this compound.

Uniqueness: this compound is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its reactivity and properties compared to its non-fluorinated analogs. The fluorine atoms can influence the electronic properties of the molecule, making it more reactive in certain types of chemical reactions.

Properties

IUPAC Name

1-[(E)-3-bromoprop-1-enyl]-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLMGNPURKJXFV-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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